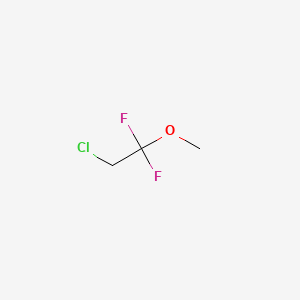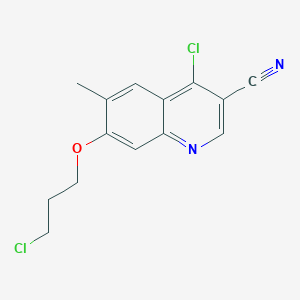
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルは、分子式C14H12Cl2N2O2を持つ化学化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。この化合物は、医薬品化学や合成化学など、さまざまな分野における用途で知られています。
準備方法
合成経路と反応条件
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルの合成には、いくつかのステップが含まれます。一般的な方法の1つは、N,N-ジメチルホルムアミド中で、85℃で10時間、炭酸カリウムとヨウ化ナトリウムを使用する方法です。別の方法は、N,N-ジメチルホルムアミド中で、20℃で16時間、炭酸カリウムを使用する方法です。
工業的生産方法
この化合物の工業的生産方法は、通常、上記と同様の反応条件を使用して、大規模な合成を行います。このプロセスは、収率と純度を最適化し、最終生成物が目的の用途に必要な仕様を満たしていることを保証します。
化学反応の分析
反応の種類
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルは、さまざまなタイプの化学反応を起こします。これらには以下が含まれます。
置換反応: 適切な条件下では、クロロ基とプロポキシ基を他の官能基と置換することができます。
酸化および還元反応: この化合物は、酸化および還元反応を起こし、さまざまな誘導体を生成します。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、炭酸カリウム、ヨウ化ナトリウム、N,N-ジメチルホルムアミドがあります。反応条件は目的の生成物によって異なり、温度は20℃から85℃、反応時間は10時間から16時間です。
生成される主要な生成物
科学研究における用途
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルは、他の化合物の合成における化学中間体として使用されます。これには以下のような用途があります。
合成化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医薬品化学: 抗腫瘍活性を有する可能性のあるキナゾリン-ピロールハイブリッド化合物の合成に関与しています。
工業的用途: さまざまな化学製品や中間体の製造に使用されます。
科学的研究の応用
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is used as a chemical intermediate in the synthesis of other compounds. It has applications in:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Involved in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity.
Industrial Applications: Utilized in the production of various chemical products and intermediates.
作用機序
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物の効果は、さまざまな化学反応を起こし、生物学的標的に作用する活性中間体を生成する能力によって媒介されます。これらの相互作用は、特定の生化学経路の調節をもたらし、医薬品化学および合成化学における観察された効果に貢献します。
類似の化合物との比較
類似の化合物
4-クロロ-7-(3-クロロプロポキシ)-6-メトキシキノリン-3-カルボニトリル: メチル基の代わりにメトキシ基を持つ類似の化合物。
4-クロロ-7-(3-クロロプロポキシ)-3-シアノ-6-メチルオキシキノリン: シアノ基を持つ別の誘導体。
独自性
4-クロロ-7-(3-クロロプロポキシ)-6-メチルキノリン-3-カルボニトリルは、特定の置換パターンにより、独自の化学的および物理的特性を有しています。
類似化合物との比較
Similar Compounds
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile: A similar compound with a methoxy group instead of a methyl group.
4-Chloro-7-(3-chloropropoxy)-3-cyano-6-methyloxyquinoline: Another derivative with a cyano group.
Uniqueness
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
分子式 |
C14H12Cl2N2O |
|---|---|
分子量 |
295.2 g/mol |
IUPAC名 |
4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |
InChIキー |
CPCWOJDSRSYVOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


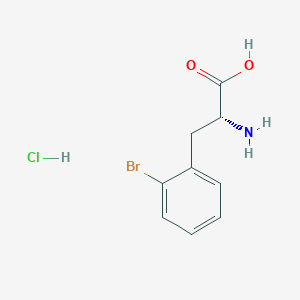
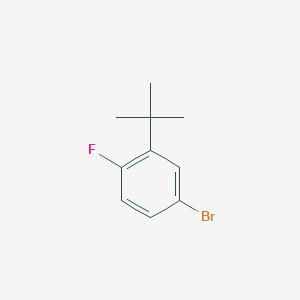

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
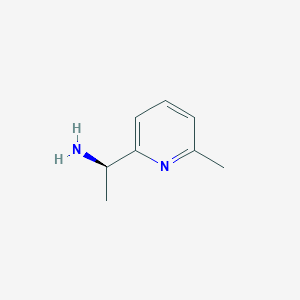

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
